molecular formula C15H12O3 B6377981 4-(4-Acetylphenyl)-2-formylphenol, 95% CAS No. 1111129-02-2

4-(4-Acetylphenyl)-2-formylphenol, 95%

Cat. No. B6377981
CAS RN: 1111129-02-2
M. Wt: 240.25 g/mol
InChI Key: HCKULMSPZGSIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Acetylphenyl)-2-formylphenol, 95% (4-APF) is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is a colorless to pale yellow crystalline solid and is one of the most widely used building blocks for the synthesis of various drugs and fine chemicals. 4-APF is also used as a starting material for the synthesis of other compounds, such as 4-APF derivatives, which are important in the synthesis of drugs and fine chemicals.

Scientific Research Applications

4-(4-Acetylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of various drugs and fine chemicals. It is also used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In addition, 4-(4-Acetylphenyl)-2-formylphenol, 95% is used as a reagent in the synthesis of various other compounds, such as 4-(4-Acetylphenyl)-2-formylphenol, 95% derivatives, which are important in the synthesis of drugs and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the reaction of 4-acetylphenol with formaldehyde in the presence of a base catalyst results in the formation of a 4-(4-Acetylphenyl)-2-formylphenol, 95%-formaldehyde adduct. This adduct is then hydrolyzed to form the desired 4-(4-Acetylphenyl)-2-formylphenol, 95%. It is believed that the reaction is catalyzed by a base catalyst, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Acetylphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed that 4-(4-Acetylphenyl)-2-formylphenol, 95% can act as an antioxidant and can reduce the oxidative damage caused by free radicals. In addition, 4-(4-Acetylphenyl)-2-formylphenol, 95% may also have anti-inflammatory and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

The advantages of 4-(4-Acetylphenyl)-2-formylphenol, 95% for lab experiments include its low cost, high purity, and easy availability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of various other compounds.
The main limitation of 4-(4-Acetylphenyl)-2-formylphenol, 95% is that it is a highly reactive compound and can be easily oxidized or hydrolyzed. In addition, the reaction of 4-acetylphenol with formaldehyde in the presence of a base catalyst can be difficult to control and can result in the formation of unwanted byproducts.

Future Directions

Future research on 4-(4-Acetylphenyl)-2-formylphenol, 95% should focus on the development of more efficient and cost-effective synthesis methods, as well as the development of new derivatives and applications. In addition, further research should be conducted to investigate the biochemical and physiological effects of 4-(4-Acetylphenyl)-2-formylphenol, 95%, as well as its potential therapeutic applications. Furthermore, research should also be conducted to investigate the mechanism of action of 4-(4-Acetylphenyl)-2-formylphenol, 95%, as well as its potential toxicity and side effects. Finally, further research should be conducted to investigate the potential use of 4-(4-Acetylphenyl)-2-formylphenol, 95% as an antioxidant, anti-inflammatory, and anticonvulsant agent.

Synthesis Methods

4-(4-Acetylphenyl)-2-formylphenol, 95% is synthesized through a two-step process. The first step is the reaction of 4-acetylphenol with formaldehyde in the presence of a base catalyst. The second step is the hydrolysis of the resulting 4-(4-Acetylphenyl)-2-formylphenol, 95%-formaldehyde adduct to form the desired 4-(4-Acetylphenyl)-2-formylphenol, 95%. The reaction is carried out in aqueous medium at a temperature of 80-90°C. The reaction is generally complete within 30 minutes.

properties

IUPAC Name

5-(4-acetylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(17)11-2-4-12(5-3-11)13-6-7-15(18)14(8-13)9-16/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKULMSPZGSIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685139
Record name 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetylphenyl)-2-formylphenol

CAS RN

1111129-02-2
Record name 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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